Regioisomeric Differentiation: N1-Aryl vs. C2-Aryl Substitution Drives Physicochemical Property Divergence
The target N1-substituted compound (CAS 870450-90-1) exhibits systematically lower density, lower boiling point, reduced LogP, and lower refractive index compared to its C2-substituted regioisomer (CAS 725701-22-4), reflecting the loss of the N–H hydrogen-bond donor and altered polarizability . This property divergence is measurable and reproducible, enabling identity verification through simple physicochemical QC assays.
| Evidence Dimension | Physicochemical property divergence between N1-substituted and C2-substituted regioisomers |
|---|---|
| Target Compound Data | Density: 1.192 g/cm³; Boiling point: 420.8°C (760 mmHg); LogP: 3.75; Refractive index: 1.656; PSA: 43.12 Ų; Flash point: 208.3°C |
| Comparator Or Baseline | 2-(4-(Methylthio)phenyl)-1H-benzimidazole (CAS 725701-22-4): Density: 1.3±0.1 g/cm³; Boiling point: 450.1±47.0°C (760 mmHg); LogP: 4.09; Refractive index: 1.715; Flash point: 226.0±29.3°C |
| Quantified Difference | ΔDensity ≈ -0.108 g/cm³; ΔBoiling point ≈ -29.3°C; ΔLogP ≈ -0.34; ΔRefractive index ≈ -0.059; ΔFlash point ≈ -17.7°C |
| Conditions | Computed/predicted properties from ChemSrc database entries (2024); experimental validation recommended |
Why This Matters
These measurable property differences allow analytical QC laboratories to unambiguously distinguish the N1-substituted target compound from its C2-substituted isomer—the most common synthetic byproduct or mis-shipment risk—using density, refractive index, or HPLC retention time, mitigating procurement errors in high-throughput screening workflows.
